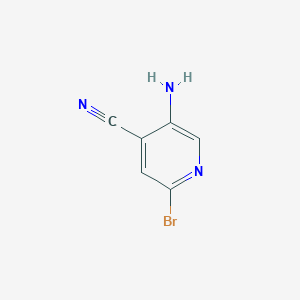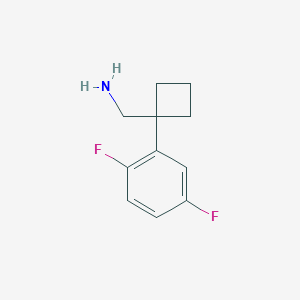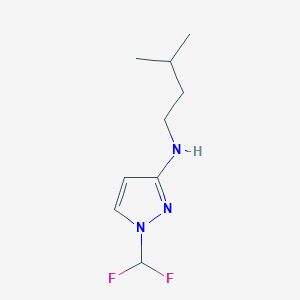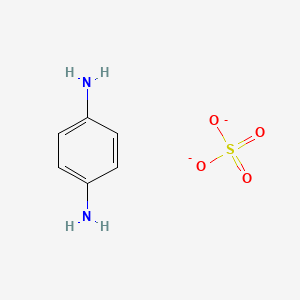![molecular formula C9H17N3O B11731308 2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11731308.png)
2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol est un composé organique qui présente un cycle pyrazole substitué par un groupe amino et une portion éthan-1-ol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol implique généralement la réaction du 3-amino-1H-pyrazole avec la 2-méthylpropylamine dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et peut nécessiter un catalyseur pour faciliter la réaction. Le produit est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction, tels que la température et la pression, peut améliorer l'efficacité du processus. De plus, la mise en œuvre de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs renouvelables, peut rendre le processus de production plus durable.
Analyse Des Réactions Chimiques
Types de réactions
2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un composé carbonylé.
Réduction : Le groupe amino peut être réduit pour former une amine.
Substitution : Le cycle pyrazole peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation d'une cétone ou d'un aldéhyde.
Réduction : Formation d'une amine primaire ou secondaire.
Substitution : Formation de divers dérivés de pyrazole substitués.
Applications de la recherche scientifique
2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes ou anti-inflammatoires.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés uniques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de 2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou il peut interagir avec un récepteur, modulant ses voies de signalisation. Le mécanisme exact dépend de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
3-amino-1H-pyrazole : Un précurseur dans la synthèse de 2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol.
2-méthylpropylamine : Un autre précurseur utilisé dans la synthèse.
Dérivés de pyrazole : Composés présentant des structures similaires mais des substituants différents sur le cycle pyrazole.
Unicité
2-{3-[(2-méthylpropyl)amino]-1H-pyrazol-1-yl}éthan-1-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications, en particulier dans le développement de nouveaux médicaments et matériaux.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-[3-(2-methylpropylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H17N3O/c1-8(2)7-10-9-3-4-12(11-9)5-6-13/h3-4,8,13H,5-7H2,1-2H3,(H,10,11) |
Clé InChI |
SECXHPLZGXUAJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=NN(C=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)

![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731279.png)
![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731281.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731283.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731294.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11731297.png)
